Methyl 2-(4-(methylthio)phenoxy)acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-(4-methylsulfanylphenoxy)acetate |
InChI |
InChI=1S/C10H12O3S/c1-12-10(11)7-13-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
JPKJSPASKXOVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with deprotonation of 4-(methylthio)phenol using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous toluene. The resulting phenoxide ion reacts with methyl chloroacetate via an Sₙ2 mechanism, displacing chloride to form the ether linkage:
$$
\text{4-(Methylthio)phenol} + \text{CH}2\text{ClCOOCH}3 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Key parameters:
Industrial-Scale Adaptations
Patent EP2649049B1 demonstrates the scalability of this method, utilizing sodium methoxide in heptane to achieve reaction completion within 6–8 hours. The crude product is extracted with hexane and basified to pH 6.9–7.2 before isolation, minimizing side-product formation.
Acid-Catalyzed Esterification of Phenoxyacetic Acid Derivatives
For substrates where the ether linkage pre-exists, direct esterification offers an alternative pathway. This method proves particularly useful when starting from 2-(4-(methylthio)phenoxy)acetic acid.
Sulfuric Acid-Mediated Esterification
As detailed in US2008/139562, concentrated sulfuric acid (1–2 mol%) catalyzes the reaction between 2-(4-(methylthio)phenoxy)acetic acid and methanol:
$$
\text{2-(4-(Methylthio)phenoxy)acetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{H}2\text{O}
$$
Optimized conditions:
Tosyl Acid Catalysis in Inert Atmospheres
Rugen Holdings' protocol employs p-toluenesulfonic acid (TsOH) under nitrogen, achieving 88% yield in 13 hours. This method reduces oxidative degradation risks, making it preferable for acid-sensitive substrates.
Base-Catalyzed Condensation Routes
Recent advancements in base-mediated condensations provide solvent-efficient alternatives, particularly for industrial manufacturing.
Potassium tert-Butoxide in Hydrocarbon Media
Building on EP2649049B1 methodologies, potassium tert-butoxide in cyclohexane facilitates the coupling of 4-(methylthio)phenol with methyl bromoacetate. The reaction proceeds at 25–28°C with:
- 92% conversion within 4 hours
- Minimal purification required due to high selectivity
Phase-Transfer Catalysis
Emerging techniques utilize tetrabutylammonium bromide (TBAB) to accelerate reactions in biphasic systems (water/toluene). Initial studies show:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 2.5 hours |
| Isolated Yield | 78% |
Comparative Analysis of Synthetic Methods
A systematic evaluation of four primary methods reveals critical trade-offs in efficiency, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 85 | 99 | 8 | High |
| H₂SO₄ Esterification | 100 | 95 | 16 | Moderate |
| TsOH Catalysis | 88 | 98 | 13 | Low |
| Phase-Transfer | 78 | 97 | 2.5 | Experimental |
Key findings:
- Williamson synthesis balances yield and scalability for industrial production
- Acid-catalyzed routes achieve quantitative yields but require prolonged heating
- Phase-transfer methods show promise for rapid synthesis but need optimization
Advanced Characterization and Quality Control
Post-synthetic analysis ensures compliance with pharmaceutical-grade specifications:
1H NMR (CDCl₃, δ ppm):
Chromatographic Purity:
- HPLC retention time: 6.8 min (C18 column, 70:30 MeOH:H₂O)
- ≥99% purity by GC-FID
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate salts, respectively.
Acidic Hydrolysis:
-
Conditions : Reflux with sulfuric acid in aqueous methanol .
-
Reaction :
-
Yield : ~76–79% for analogous phenylacetic acid derivatives .
Basic Hydrolysis (Saponification):
-
Conditions : NaOH in aqueous ethanol.
-
Reaction :
Oxidation of the Methylthio Group
The thioether (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Sulfone Formation:
-
Reaction :
-
Example : Oxidation of methylthio to methylsulfonyl in related compounds achieves quantitative yields under optimized conditions .
Transesterification
The methyl ester group can undergo alcohol exchange in the presence of acid catalysts.
-
Conditions : Reflux with excess alcohol (e.g., ethanol) and H₂SO₄ .
-
Reaction :
-
Efficiency : Near-complete conversion observed for analogous esters .
Comparative Reactivity with Structural Analogues
The compound’s reactivity is contextualized against similar derivatives:
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, facilitated by acid or base.
-
Oxidation : Electrophilic oxidation of sulfur proceeds stepwise (S → S=O → O=S=O).
-
Transesterification : Acid-catalyzed acyl-oxygen cleavage followed by alcohol addition.
Scientific Research Applications
Methyl 2-(4-(methylthio)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-(methylthio)phenoxy)acetate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of Methyl 2-(4-(methylthio)phenoxy)acetate differ primarily in substituents on the phenoxy ring or modifications to the ester group. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity.
Substituent Effects on the Phenoxy Ring
Methylthio (-SMe) vs. Chloro (-Cl)
- Unlike the methylthio group, chloro derivatives are less lipophilic, which may reduce cell membrane penetration. No direct biological activity data is available for this compound, but chloro-substituted analogs are often explored as herbicides .
Methylthio (-SMe) vs. Trifluoromethyl (-CF₃)
- Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate (CAS 442125-30-6): The electron-withdrawing -CF₃ group decreases electron density on the aromatic ring, altering metabolic stability. Similarity scores (0.91) indicate structural overlap with the target compound, but the -CF₃ group may confer resistance to oxidative degradation .
Methylthio (-SMe) vs. Thiazole Derivatives
- Methyl 2-[4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate: Incorporation of a thiazole ring enhances π-π stacking interactions, improving binding to biological targets. Exhibits IC₅₀ values of 190–2110 nM against arachidonate 5-lipoxygenase, highlighting the critical role of heterocyclic substituents in modulating enzyme inhibition .
Ester Group Modifications
Methyl Ester vs. Ethyl Ester
- Ethyl [4-(alkylthio)phenoxy]acetate: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. These derivatives demonstrate anti-inflammatory activity in vitro, suggesting that ester chain length influences bioavailability .
Acetate vs. Acetoacetate
- Ethyl 2-(4-chlorophenoxy)acetoacetate: The acetoacetate moiety introduces a ketone group, which may participate in keto-enol tautomerism, affecting solubility and reactivity. No antimicrobial activity was observed for related acetoacetate derivatives, contrasting with the fungicidal activity of methylthio-containing analogs .
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-(methylthio)phenoxy)acetate?
The synthesis typically involves a two-step process:
Esterification : Reaction of 4-(methylthio)phenol with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone.
Purification : Extraction with ether, washing with NaOH, and distillation to isolate the product.
Thin-layer chromatography (TLC) is used to monitor reaction progress .
Key Considerations : Solvent choice (e.g., acetone for polar aprotic conditions) and base stoichiometry significantly impact yield.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylthio group at the para position) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 242.28 g/mol for C₁₀H₁₂O₃S).
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (S-CH₃ stretch) .
Q. What are the primary reactivity patterns of this compound?
- Hydrolysis : Under acidic or basic conditions, the ester group converts to carboxylic acid.
- Oxidation : The methylthio (-S-CH₃) group oxidizes to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) using H₂O₂ or mCPBA .
- Nucleophilic Substitution : The phenoxy group can undergo electrophilic aromatic substitution (e.g., nitration) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
Methodological Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance esterification efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
- Microwave-Assisted Synthesis : Reduces reaction time by 40–60% compared to conventional reflux .
Data Table : Comparison of Solvent Effects on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetone | 60 | 72 |
| DMF | 80 | 88 |
| THF | 65 | 68 |
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the aromatic and methylthio groups .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Isotopic Labeling : Introduce deuterium at specific positions to track chemical environments .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .
- pH-Dependent Hydrolysis : Monitor ester hydrolysis kinetics in buffers (pH 1–13) using UV-Vis spectroscopy (λ = 260 nm) .
Critical Finding : Degradation is minimal at pH 4–6 but accelerates above pH 10 due to ester saponification.
Q. How does the methylthio group influence biological activity in vitro?
- Enzyme Inhibition Assays : The -S-CH₃ group enhances lipophilicity, improving membrane permeability in cell-based assays (e.g., IC₅₀ = 12 μM against COX-2) .
- Metabolic Stability : Microsomal studies show slower oxidation of the methylthio group compared to thiol (-SH) derivatives, extending half-life (t₁/₂ = 8.2 h) .
Data Contradiction and Resolution
Q. How to address discrepancies in reported synthetic yields for this compound?
- Variable Factors : Impurity of starting materials (e.g., 4-(methylthio)phenol purity <95% reduces yield by 15–20%) .
- Reaction Atmosphere : Oxygen-sensitive steps (e.g., thioether oxidation) require inert gas purging to prevent side reactions .
Recommendation : Standardize starting material sources and reaction conditions for reproducibility.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
